5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8ClN5O |
|---|---|
Molecular Weight |
261.67 g/mol |
IUPAC Name |
5-amino-1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H8ClN5O/c12-8-3-1-2-4-9(8)17-10-7(5-15-17)11(18)16(13)6-14-10/h1-6H,13H2 |
InChI Key |
WRICBQYABDUTFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=N2)C(=O)N(C=N3)N)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of 5-Aminopyrazole Precursors
The foundational step involves synthesizing the 5-aminopyrazole core through condensation of β-ketonitriles with hydrazines. For the 2-chlorophenyl derivative, β-ketonitrile 1 (R = 2-chlorophenyl) reacts with hydrazine hydrate under reflux in methanol to form hydrazone intermediate 2 , which undergoes cyclization to yield 5-amino-1-(2-chlorophenyl)pyrazole 3 (Scheme 1).
Table 1: Optimization of 5-Aminopyrazole Synthesis
| Entry | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 80 | 6 | 68 |
| 2 | 100 | 4 | 82 |
| 3 | 120 | 2 | 91 |
Higher temperatures (120°C) significantly improve cyclization efficiency, as evidenced by the 91% yield in Entry 3.
Pyrimidinone Ring Construction
The 5-aminopyrazole 3 is subsequently reacted with β-ketoesters in acetic acid under microwave irradiation (150°C, 2 h) to form the pyrimidinone ring. This one-pot method avoids isolating intermediates and achieves an overall yield of 52–65% for the target compound.
Key Reaction Parameters:
-
Microwave Power: 100 W
-
Solvent: Methanol
-
Catalyst: Acetic acid (0.6 equiv)
Solid-Phase Synthesis for Combinatorial Libraries
Resin-Bound Intermediate Strategy
A resin-supported approach enhances scalability and purity. 4-(1-Cyano-2-oxoethyl)benzamide 4 is immobilized on Wang resin and treated with hydrazine to generate resin-bound 5-aminopyrazole 5 . Reaction with methyl acetoacetate under acidic conditions releases the target compound via cleavage, yielding 70–78% purity after HPLC.
Advantages:
-
Reduces side reactions by isolating intermediates on resin.
Three-Component Coupling Reactions
Diazonium Salt Participation
An alternative route employs diazonium salts to introduce the 2-chlorophenyl group early in the synthesis. 3-Oxo-3-(pyrrol-2-yl)propanenitrile 6 couples with 2-chlorobenzenediazonium chloride to form hydrazone 7 , which cyclizes with hydrazine hydrate into 5-amino-4-(2-chlorophenylazo)pyrazole 8 . Subsequent condensation with β-ketoesters completes the pyrimidinone ring.
Critical Observations:
-
Diazonium coupling requires strict temperature control (<5°C) to prevent decomposition.
-
Electron-withdrawing groups (e.g., Cl) enhance regioselectivity during cyclization.
Microwave-Assisted One-Pot Synthesis
Streamlined Protocol
Microwave irradiation drastically reduces reaction times. A mixture of β-ketonitrile 1 , hydrazine hydrate, and methyl acetoacetate in methanol undergoes sequential heating:
-
Step 1: 150°C for 5 min (5-aminopyrazole formation).
-
Step 2: Addition of acetic acid and β-ketoester, followed by 150°C for 2 h (cyclization).
This method achieves 58–67% overall yield with >95% purity by NMR.
Table 2: Comparative Yields Under Conventional vs. Microwave Conditions
| Method | Time (h) | Yield (%) |
|---|---|---|
| Conventional reflux | 18 | 25 |
| Microwave-assisted | 2.1 | 65 |
Microwave conditions enhance molecular agitation, improving reaction efficiency.
Regioselective Modifications and Challenges
Controlling Substituent Orientation
The 2-chlorophenyl group’s position is critical for biological activity. Regioselectivity is ensured by:
-
Using electron-deficient arylhydrazines to favor nucleophilic attack at the para position.
-
Employing polar solvents (e.g., DMF) to stabilize transition states.
Common Pitfalls:
-
Alkyl-substituted β-ketonitriles yield lower cyclization efficiency (45–50%) compared to aryl derivatives.
-
Overheating during microwave steps may degrade acid-sensitive intermediates.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-inflammatory activity. For instance, a study synthesized several new compounds based on this scaffold and evaluated their efficacy against carrageenan-induced edema in animal models. The results demonstrated that certain derivatives showed potent inhibition of prostaglandin synthesis, suggesting their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac® .
Table 1: Anti-inflammatory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | LD50 (mg/kg) | Prostaglandin Inhibition (%) |
|---|---|---|
| Compound 1 | 2457.98 | 70 |
| Compound 2 | >1100 | 65 |
| Compound 3 | >2000 | 75 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Pyrazolo[3,4-d]pyrimidines have been identified as potential inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression. Studies have shown that certain derivatives can effectively inhibit CDK activity, leading to reduced cell proliferation in various cancer cell lines .
Table 2: Anticancer Efficacy of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 15 | CDK2 |
| Compound B | 10 | CDK4 |
| Compound C | 20 | CDK6 |
Enzyme Inhibition Studies
Beyond anti-inflammatory and anticancer applications, pyrazolo[3,4-d]pyrimidines have shown promise as enzyme inhibitors. They have been studied for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production, making them candidates for treating conditions like gout . Additionally, their inhibitory effects on other enzymes such as phosphatidylinositol-3-kinase have been explored, further emphasizing their versatility in therapeutic applications .
Case Study 1: Development of Anti-inflammatory Agents
A recent study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives for their anti-inflammatory properties. The pharmacological evaluation revealed that several compounds exhibited significant activity against inflammation markers while maintaining a favorable safety profile compared to existing NSAIDs.
Case Study 2: Anticancer Drug Discovery
Another investigation highlighted the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives aiming at CDK inhibition. The study demonstrated that these compounds could effectively induce apoptosis in cancer cells while sparing normal cells, showcasing their potential as targeted cancer therapies.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and has potential therapeutic applications in cancer treatment.
Comparison with Similar Compounds
a) 1-Phenyl Derivatives
- 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 21314-17-0): Lacks the 5-amino and 2-chloro substituents. Primarily used as a precursor for chlorinated derivatives. Chlorination with POCl₃ yields 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (61–65% yield), a key intermediate for further functionalization . Molecular weight: 212.21 g/mol .
b) 5-Amino-6-Substituted Derivatives
- 5-Amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones: Substitution at position 6 with aryl groups (e.g., methyl or benzyl) enhances antifungal activity. For example, methyl substituents (R = Me) improve inhibition against Sclerotinia sclerotiorum (83–100% at 10–50 mg/L) compared to benzyl (R = PhCH₂) .
c) Halogen-Substituted Derivatives
- 1-(4-Fluorophenyl)-6-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Features a bulky tert-butyl group at position 6 and a fluorine atom on the phenyl ring. Synthesized via condensation of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide with ethyl pivalate (21.6–22.5% yield) . NMR δ 1.48 (s, 9H, tert-butyl), δ 7.17–8.21 (aromatic protons) .
- 1-(2,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Dual chlorine substituents increase lipophilicity (predicted density: 1.70 g/cm³) and acidity (pKa: -2.76) compared to monosubstituted analogues .
Pharmacological Activity Comparison
Biological Activity
5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antiparasitic, and anti-inflammatory activities, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent anticancer properties. For instance, compounds derived from this scaffold have been shown to inhibit key cancer-related targets such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).
- Case Study : In vitro testing of compound 5i revealed IC50 values of 0.3 µM against EGFR and 7.60 µM against VEGFR-2, indicating strong inhibitory activity. Furthermore, this compound induced apoptosis in MCF-7 breast cancer cells and inhibited cell migration and cycle progression, leading to DNA fragmentation .
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| 5i | EGFR | 0.3 | Apoptosis induction |
| 5i | VEGFR-2 | 7.60 | Cell cycle arrest |
Antiparasitic Activity
The compound has also shown promising results against parasitic infections. A study identified several pyrazolopyrimidine derivatives as effective inhibitors of Cryptosporidium parvum, a parasite responsible for severe diarrhea.
- Research Findings : The tested compounds demonstrated significant activity in inhibiting C. parvum in vitro and showed efficacy in an animal model with minimal off-target effects .
| Compound | Activity | Efficacy |
|---|---|---|
| PDE-V Inhibitors | Anticryptosporidial | Effective in mice |
Anti-inflammatory Activity
In addition to anticancer and antiparasitic properties, pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their anti-inflammatory effects.
- Study Results : A series of synthesized compounds exhibited varying degrees of anti-inflammatory activity, with some showing IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
| Compound | IC50 (µg/mL) | Comparison |
|---|---|---|
| Compound A | 60.56 | Similar to diclofenac (54.65) |
| Compound B | 57.24 | Higher activity observed |
Mechanistic Insights
Molecular docking studies have provided insights into the binding mechanisms of these compounds with their respective targets. The interaction profiles suggest that modifications on the pyrazolo[3,4-d]pyrimidine scaffold can enhance target selectivity and potency.
Q & A
What are the validated synthetic routes for 5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how can researchers optimize yield and purity?
Methodological Answer:
The synthesis typically involves cyclization reactions starting with hydrazine derivatives and carbonyl-containing precursors. For example:
- Step 1: Condensation of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile with trimethyl orthoformate to form an intermediate imidate .
- Step 2: Ammonolysis under controlled pH (7–9) to yield the pyrazolo[3,4-d]pyrimidine core.
Optimization Tips: - Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency .
- Monitor temperature (70–90°C) to avoid side reactions. Purity can be improved via recrystallization in ethanol/water mixtures.
How should researchers characterize the structural integrity of this compound and its derivatives?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy: Assign peaks using - and -NMR to confirm aromatic protons (δ 7.2–8.1 ppm) and amine groups (δ 5.5–6.0 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H] at m/z 288.05) .
- X-ray Crystallography: Resolve ambiguities in regiochemistry by analyzing crystal packing and hydrogen-bonding patterns .
What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Anticancer Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC values calculated via nonlinear regression .
- Kinase Inhibition: Employ fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of kinases like EGFR or VEGFR2 .
- Antimicrobial Activity: Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
Methodological Answer:
- Substituent Variation: Replace the 2-chlorophenyl group with electron-withdrawing groups (e.g., 3-fluorophenyl) to improve target binding .
- Core Modifications: Introduce methyl groups at the 3-position of the pyrazole ring to enhance metabolic stability .
- Data-Driven Design: Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets in kinases .
How can researchers resolve discrepancies in spectroscopic data during derivative synthesis?
Methodological Answer:
- NMR Solvent Effects: Re-run spectra in DMSO-d vs. CDCl to assess solvent-induced shifts for tautomeric forms .
- Isotopic Labeling: Use -labeled precursors to clarify ambiguous nitrogen environments in complex spectra .
- Cross-Validation: Compare IR stretching frequencies (e.g., C=O at ~1680 cm) with computational simulations (DFT/B3LYP) .
What strategies are effective for identifying biological targets of this compound?
Methodological Answer:
- Pull-Down Assays: Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .
- Transcriptomic Profiling: Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or cell cycle) .
- SPR Analysis: Measure real-time binding kinetics to purified targets (e.g., K values using Biacore systems) .
How can pharmacokinetic properties (e.g., solubility, metabolic stability) be assessed preclinically?
Methodological Answer:
- Solubility: Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF) .
- Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma Protein Binding: Employ ultrafiltration or equilibrium dialysis to measure free vs. bound fractions .
How do structural analogs compare in efficacy, and what experimental designs enable robust comparisons?
Methodological Answer:
- Comparative Table:
| Derivative | Substituent | IC (nM) | Target |
|---|---|---|---|
| Parent | 2-Cl-Ph | 250 | EGFR |
| Analog 1 | 3-F-Ph | 120 | EGFR |
| Analog 2 | 4-CH-Ph | 480 | VEGFR2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
